Cas no 2197751-69-0 (N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)

N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a structurally complex small molecule featuring a piperidine core substituted with a phenyl group at the 4-position and an acrylamide (prop-2-enoyl) moiety at the 1-position. The cyclopropylpropyl carboxamide side chain enhances its lipophilicity and potential metabolic stability. This compound's unique scaffold combines a rigid cyclopropyl group with a flexible propyl linker, offering a balance between conformational constraint and binding adaptability. The acrylamide group may serve as a Michael acceptor, suggesting potential reactivity for covalent binding applications in medicinal chemistry. Its multi-ring system and polar carboxamide group contribute to diverse intermolecular interactions, making it a promising intermediate for drug discovery, particularly in targeting proteins requiring both hydrophobic and hydrogen-bonding interactions. The compound's stereochemistry at the cyclopropylpropyl moiety could further influence its biological activity profile.
N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide structure
2197751-69-0 structure
Product name:N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
CAS No:2197751-69-0
MF:C21H28N2O2
MW:340.459225654602
CID:5409935
PubChem ID:145907303

N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-Cyclopropylpropyl)-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide
    • 2197751-69-0
    • N-(1-cyclopropylpropyl)-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
    • Z2646039121
    • EN300-26580697
    • N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
    • Inchi: 1S/C21H28N2O2/c1-3-18(16-10-11-16)22-20(25)21(17-8-6-5-7-9-17)12-14-23(15-13-21)19(24)4-2/h4-9,16,18H,2-3,10-15H2,1H3,(H,22,25)
    • InChI Key: MKPQUWJRPWSNIR-UHFFFAOYSA-N
    • SMILES: O=C(C1(C2C=CC=CC=2)CCN(C(C=C)=O)CC1)NC(CC)C1CC1

Computed Properties

  • Exact Mass: 340.215078140g/mol
  • Monoisotopic Mass: 340.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.4Ų
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.122±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 577.7±50.0 °C(Predicted)
  • pka: 15.05±0.20(Predicted)

N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26580697-0.05g
N-(1-cyclopropylpropyl)-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
2197751-69-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Introduction to N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide (CAS No. 2197751-69-0)

N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, identified by its CAS number 2197751-69-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including an amide and an enone moiety, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.

The< strong>N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide structure combines a cyclopropylpropyl side chain with a phenyl ring and a piperidine core, which are common motifs in drug discovery. The cyclopropyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, while the phenyl ring contributes to hydrophobic interactions with biological targets. These features make the compound a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that the< strong>N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a potential lead for the development of anti-inflammatory drugs. Additionally, its structural features suggest that it could interact with receptors or channels relevant to neurological disorders, opening up avenues for research in neuropharmacology.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments indicate that it demonstrates moderate solubility in common organic solvents, which is advantageous for formulation and administration purposes. Furthermore, preliminary toxicity assays have shown no significant adverse effects at tested concentrations, suggesting a relatively safe profile for further development. These findings are encouraging and warrant more extensive testing to fully assess its therapeutic potential.

The synthesis of< strong>N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the enone moiety via a Vilsmeier-Haack reaction followed by amidation with piperidine derivatives. Advanced techniques such as flow chemistry have been explored to improve reaction efficiency and scalability. These synthetic methodologies are crucial for producing sufficient quantities of the compound for both preclinical and clinical studies.

The< strong>cas no2197751-69-0 registry confirms the uniqueness of this compound and facilitates its identification in scientific literature and databases. This standardized identification ensures that researchers worldwide can access and utilize consistent information regarding its properties and applications. The availability of detailed spectroscopic data, including NMR and mass spectrometry spectra, further aids in characterizing the compound accurately.

As research progresses, the< strong>N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is expected to be evaluated in more comprehensive biological assays. These studies will focus on understanding its mechanism of action, pharmacokinetic properties, and potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into clinical trials and ultimately bring new therapeutic options to patients.

The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like< strong>N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. By analyzing vast datasets of chemical structures and biological responses, these algorithms can predict novel interactions and optimize molecular properties. This high-throughput approach has significantly reduced the time required to identify lead compounds, making it an indispensable tool in modern pharmaceutical research.

The future prospects for< strong>cas no2197751-69-0 are bright, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems may also enhance its efficacy by improving bioavailability and targeting specificity. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing next-generation therapeutics.

In conclusion, N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide (CAS No. 2197751-69) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. With continued investigation into its pharmacological properties and synthetic pathways, this compound holds great potential for contributing to future medical breakthroughs.

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